molecular formula C14H13BrN2O3S B2432989 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-28-4

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2432989
CAS No.: 442650-28-4
M. Wt: 369.23
InChI Key: OMJQUKNYIIZLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a bromophenyl group, a furan ring, and a methylsulfonyl group attached to a dihydropyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions One common approach is to start with the bromination of phenyl derivatives, followed by the formation of the furan ring through cyclization reactions The pyrazole ring is then constructed via condensation reactions involving hydrazine derivatives

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-fluorophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 3-(4-methylphenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJQUKNYIIZLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.